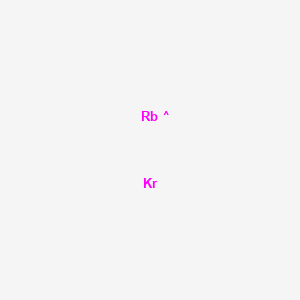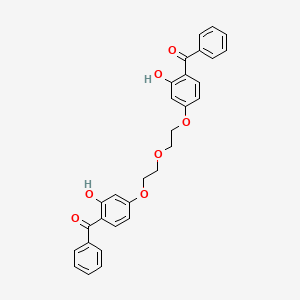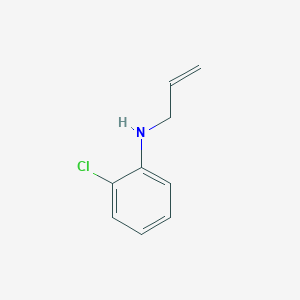
Benzenamine, 2-chloro-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-chloro-N-2-propenyl- is an organic compound with the molecular formula C9H10ClN It is a derivative of benzenamine (aniline) where a chlorine atom is substituted at the second position of the benzene ring, and an allyl group (2-propenyl) is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-chloro-N-2-propenyl- typically involves the reaction of 2-chlorobenzenamine with allyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 2-chloro-N-2-propenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: Benzenamine, 2-chloro-N-2-propenyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-aminobenzene derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Saturated amines like 2-chloro-N-propylbenzenamine.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-chloro-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-chloro-N-2-propenyl- involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The chlorine atom can also participate in electrophilic interactions, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-chloro-N-methyl-: Similar structure but with a methyl group instead of an allyl group.
Benzenamine, 2-chloro-N-2-propynyl-: Similar structure but with a propynyl group instead of an allyl group.
Uniqueness
Benzenamine, 2-chloro-N-2-propenyl- is unique due to the presence of both a chlorine atom and an allyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
13519-79-4 |
|---|---|
Molekularformel |
C9H10ClN |
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
2-chloro-N-prop-2-enylaniline |
InChI |
InChI=1S/C9H10ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |
InChI-Schlüssel |
RRWKGQFFWVQQJX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



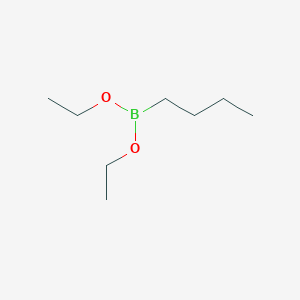
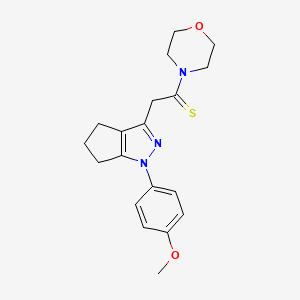
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)

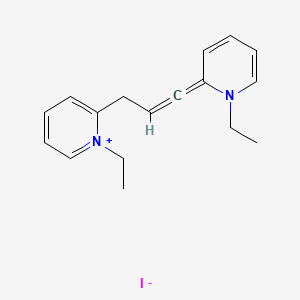
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)

